Ethyl[(4-methylmorpholin-2-yl)methyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H18N2O/c1-3-9-6-8-7-10(2)4-5-11-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
TYMLGKPFWWDZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CN(CCO1)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Methylmorpholin 2 Yl Methyl Amine
Retrosynthetic Analysis of Ethyl[(4-methylmorpholin-2-yl)methyl]amine
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The first is the C-N bond of the ethylamine (B1201723) side chain, leading to a key intermediate, a (4-methylmorpholin-2-yl)methanal or a suitable derivative, and ethylamine. The second key disconnection is within the morpholine (B109124) ring itself, which can be broken down into simpler, achiral precursors. This analysis highlights the central challenges of the synthesis: the stereocontrolled construction of the 2-substituted morpholine ring and the subsequent stereoselective formation of the chiral amine side chain.

This retrosynthetic approach allows for a modular synthesis plan, addressing the formation of the chiral morpholine core and the amine side chain independently before their eventual coupling.
Foundational Approaches for Chiral Morpholine Ring Construction
The construction of the chiral morpholine nucleus is a critical aspect of the synthesis. Several established methodologies can be employed to achieve this with high stereocontrol.
The synthesis of morpholines from vicinal amino alcohols is a well-established and versatile method. researchgate.netnih.gov This approach typically involves the N-alkylation of a chiral amino alcohol with a two-carbon electrophile containing a leaving group, followed by an intramolecular Williamson ether synthesis. The stereochemistry of the resulting morpholine is dictated by the stereochemistry of the starting amino alcohol. A variety of inexpensive reagents like ethylene sulfate and tBuOK can be used for the conversion of 1,2-amino alcohols to morpholines. nih.govchemrxiv.orgorganic-chemistry.orgchemrxiv.org
| Starting Material | Reagents | Key Transformation | Product |
| Chiral 1,2-amino alcohol | 1. Ethylene sulfate, tBuOK 2. Intramolecular cyclization | N-alkylation followed by intramolecular SN2 cyclization | Chiral 2-substituted morpholine |
| Chiral N-protected amino alcohol | 1. Chloroacetyl chloride 2. Reduction (e.g., with borane or aluminum hydride) | Amide formation, cyclization, and reduction | Chiral 2-substituted morpholine |
This table presents generalized schemes for the synthesis of chiral morpholines from vicinal amino alcohols.
One-pot syntheses from oxiranes and aziridines offer an efficient route to morpholine derivatives. researchgate.netrsc.org These methods often involve the ring-opening of a chiral epoxide or aziridine with an appropriate nucleophile, which then participates in a subsequent intramolecular cyclization. For instance, the reaction of a chiral amino alcohol with a chiral epoxide can lead to the formation of a diol amine intermediate, which can then be cyclized to the desired morpholine. researchgate.net A one-pot strategy for synthesizing enantiomerically pure cis-3,5-disubstituted morpholines has been developed through a tandem aziridine/epoxide ring-opening sequence. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Transformation | Product |
| Chiral Aziridine | Epoxy alcohol | Lewis Acid | Intermolecular regioselective ring-opening | Chiral disubstituted morpholine |
| Chiral Epoxide | Amino alcohol | Base | Tandem ring-opening and intramolecular cyclization | Chiral substituted morpholine |
This table illustrates one-pot cyclization strategies for synthesizing chiral morpholines.
Reductive amination provides another powerful tool for the construction of the morpholine ring. nih.gov This strategy can involve the intramolecular reductive amination of a suitably functionalized amino-aldehyde or amino-ketone. For example, the oxidation of a ribonucleoside can generate a dialdehyde in situ, which can then undergo reductive amination with an alkylamine to form a substituted morpholine nucleoside derivative. nih.gov
| Precursor | Reagents | Key Transformation | Product |
| Dialdehyde derived from a ribonucleoside | Alkylamine hydrochloride, reducing agent (e.g., NaBH3CN) | In situ imine formation and reduction | Substituted morpholino nucleoside |
| Amino-aldehyde or Amino-ketone | Reducing agent (e.g., H2/Pd, NaBH(OAc)3) | Intramolecular imine/enamine formation and reduction | Substituted morpholine |
This table summarizes reductive amination approaches for the formation of the morpholine ring.
Stereoselective Synthesis of the Amine Moiety
The introduction of the chiral ethylamine side chain at the C2 position of the morpholine ring requires a highly stereoselective method.
Asymmetric reductive amination is a premier method for the synthesis of chiral amines. nih.govresearchgate.netacs.orgacs.orgsioc-journal.cnliv.ac.uk This transformation involves the reaction of a ketone or aldehyde with an amine in the presence of a chiral catalyst and a reducing agent to produce a chiral amine with high enantioselectivity. wikipedia.org In the context of synthesizing this compound, a (4-methylmorpholin-2-yl)methanal intermediate would be reacted with ethylamine under asymmetric reductive amination conditions.
The choice of chiral catalyst is crucial for achieving high enantiomeric excess. Common catalysts include transition metal complexes with chiral ligands (e.g., Ru, Rh, Ir complexes) and chiral Brønsted acids. acs.orgacs.org The reaction conditions, including the reducing agent, solvent, and temperature, must be carefully optimized to maximize stereoselectivity.
| Carbonyl Substrate | Amine | Chiral Catalyst System | Reducing Agent | Product |
| (4-methylmorpholin-2-yl)methanal | Ethylamine | Chiral Ruthenium-diamine complex | H2 | (R)- or (S)-Ethyl[(4-methylmorpholin-2-yl)methyl]amine |
| (4-methylmorpholin-2-yl)methanal | Ethylamine | Chiral Phosphoric Acid | Hantzsch ester | (R)- or (S)-Ethyl[(4-methylmorpholin-2-yl)methyl]amine |
| (4-methylmorpholin-2-yl)methanal | Ethylamine | Chiral SPINOL-derived borophosphates | Pinacolborane | (R)- or (S)-Ethyl[(4-methylmorpholin-2-yl)methyl]amine acs.org |
This table provides examples of asymmetric reductive amination techniques for the synthesis of the chiral amine moiety.
Recent advancements have focused on developing more efficient and selective catalysts, including biocatalytic approaches using engineered enzymes like transaminases and amine dehydrogenases, which can offer high efficiency and selectivity under sustainable conditions. nih.gov
Asymmetric Alkylation and Amidation Reactions
Asymmetric alkylation and amidation reactions represent another important avenue for the synthesis of chiral amines and their derivatives. These methods can be used to introduce chirality or to further functionalize an existing chiral amine.
Organocatalytic asymmetric N-alkylation has been successfully applied to amines that are typically poor nucleophiles, such as o-carboranyl amines. acs.orgnih.gov This approach often utilizes in situ generated reactive intermediates, like quinone methides, which can be trapped by the amine under the influence of a chiral catalyst. acs.orgnih.gov Furthermore, racemization-free coupling reagents have been developed for the synthesis of chiral amides, which can be precursors to chiral amines. rsc.org
Strategic Functionalization and Derivatization
Further modification of the this compound scaffold can be achieved through strategic functionalization and derivatization reactions. These modifications can be crucial for modulating the biological activity or physicochemical properties of the molecule.
N-Methylation of the Morpholine Nitrogen
The nitrogen atom of the morpholine ring is a common site for functionalization. N-methylation of morpholine and its derivatives is a well-established transformation that can be achieved through various methods. hnsincere.comasianpubs.org A common industrial method involves the methylation of morpholine with formaldehyde and formic acid (Eschweiler-Clarke reaction) or with dimethyl carbonate. hnsincere.comasianpubs.org The use of dimethyl carbonate is considered a greener alternative to traditional methylating agents like methyl halides. asianpubs.org Catalytic methods using catalysts such as CuO–NiO/γ–Al2O3 have also been reported for the N-methylation of morpholine with methanol. researchgate.net
Table 5: Methods for N-Methylation of Morpholine
| Methylating Agent | Conditions | Yield | Reference |
| Formaldehyde/Formic Acid | 80-100°C | Up to 95% | hnsincere.com |
| Dimethyl Carbonate | Optimized conditions | 83% | asianpubs.org |
| Methanol over CuO–NiO/γ–Al2O3 | Gas-solid phase, fixed-bed reactor | 95.3% conversion, 93.8% selectivity | researchgate.net |
This table presents representative data for the N-methylation of morpholine and not specific results for this compound.
N-Ethylation of the Aminomethyl Side Chain
The introduction of an ethyl group onto the primary amine of (4-methylmorpholin-2-yl)methanamine (B136156) is a key transformation in the synthesis of the target compound. Two principal and reliable methods for this alkylation are reductive amination and direct alkylation with an ethyl halide.
Reductive Amination: This is a widely used method for forming carbon-nitrogen bonds and offers high selectivity for mono-alkylation, thus avoiding the common problem of over-alkylation. rsc.org The process involves two main steps that are typically performed in a single pot:
Imine Formation: The primary amine, (4-methylmorpholin-2-yl)methanamine, is reacted with acetaldehyde. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acetaldehyde, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or Schiff base). This reaction is generally reversible and is often favored by removing the water formed.
Reduction: The intermediate imine is then reduced to the final secondary amine, this compound. This reduction is carried out in situ using a suitable reducing agent that is selective for the imine over the aldehyde.
Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). rsc.org Sodium cyanoborohydride is particularly effective as it is less reactive towards ketones and aldehydes at neutral or weakly acidic pH, allowing it to selectively reduce the formed imine. rsc.org
Direct Alkylation: Another common approach is the direct nucleophilic substitution reaction between the primary amine and an ethylating agent, such as ethyl bromide or ethyl iodide. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming a new carbon-nitrogen bond.
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation. mdpi.comscispace.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the ethyl halide to form a tertiary amine and even a quaternary ammonium salt. mdpi.comresearchgate.net Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Optimization of Synthetic Pathways and Reaction Conditions
To ensure high yield, purity, and efficiency, the optimization of the chosen synthetic pathway is critical. This involves a careful selection of catalytic systems, solvents, and reaction temperatures, as well as considering principles of process intensification and green chemistry.
Catalytic Systems and Ligand Design in this compound Synthesis
The term "catalyst" in this context applies broadly to substances that facilitate the reaction, including reducing agents for reductive amination and bases for direct alkylation, as well as traditional metal catalysts.
For reductive amination , the choice of hydride reagent is critical. While sodium borohydride is a cost-effective option, its reactivity can sometimes lead to the reduction of the starting aldehyde. More selective reagents are often preferred.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available | Can reduce the starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, selective, non-toxic byproducts | More expensive |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, Raney Ni | "Green" (byproduct is water), high yield | Requires specialized pressure equipment |
Alternatively, catalytic hydrogenation using transition metals like Palladium (Pd), Platinum (Pt), or Nickel (Ni) represents a greener approach where molecular hydrogen (H₂) is the reductant. organic-chemistry.orgmdpi.com In these systems, the catalyst facilitates both the initial dehydrogenation of an alcohol (if used as the alkylating agent in a "borrowing hydrogen" strategy) and the final hydrogenation of the imine. nih.gov The design of ligands for such metal catalysts, while not specifically documented for this exact molecule, generally aims to enhance catalytic activity, selectivity, and stability. For instance, phosphine-based ligands are commonly used in ruthenium and iridium catalysts for N-alkylation reactions to modulate the electronic and steric properties of the metal center. nih.govresearchgate.net
For direct alkylation , the choice of base is important to prevent side reactions and ensure complete conversion.
| Base Type | Examples | Role | Considerations |
| Inorganic Bases | K₂CO₃, Cs₂CO₃ | Neutralize HX byproduct | Heterogeneous, may require phase-transfer catalyst |
| Organic Bases | Triethylamine (Et₃N), DIPEA | Homogeneous, acts as acid scavenger | Can be difficult to remove after reaction |
| Strong Bases | NaH, KHMDS | Deprotonate the amine | Used for less reactive amines, requires anhydrous conditions |
Solvent and Temperature Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reagents and the stability of intermediates.
For reductive amination , protic solvents like methanol or ethanol are commonly used, as they are effective at dissolving the amine and borohydride reagents. elsevierpure.com The reaction is often run at room temperature to maintain selectivity.
For direct alkylation , polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are often preferred. These solvents can solvate the cation of the base while leaving the anion more reactive, accelerating the Sₙ2 reaction.
Temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to undesired side products. For direct alkylation, elevated temperatures can increase the likelihood of elimination reactions (E2) and over-alkylation. Therefore, reactions are often started at room temperature or below and may be gently heated to drive the reaction to completion.
| Parameter | Effect on Reductive Amination | Effect on Direct Alkylation |
| Solvent | Protic solvents (e.g., MeOH) are common. | Polar aprotic solvents (e.g., DMF, ACN) are preferred to accelerate Sₙ2. |
| Temperature | Usually room temperature to maintain selectivity. | Mild heat may be needed, but excess heat can cause side reactions. |
Process Intensification and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally friendly processes.
Green Reagents and Catalysts:
Instead of toxic alkyl halides, greener ethylating agents like diethyl sulfate or diethyl carbonate can be considered.
Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where a primary alcohol (ethanol) serves as the ethylating agent. nih.gov This method, often catalyzed by ruthenium or iridium complexes, is highly atom-economical, producing only water as a byproduct. nih.gov
Using heterogeneous catalysts (e.g., Pd/C, γ-Al₂O₃) simplifies product purification, as the catalyst can be removed by simple filtration and potentially reused. researchgate.net
Alternative Energy Sources:
Microwave-assisted synthesis has emerged as a powerful tool for process intensification. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rsc.orgresearchgate.net N-alkylation of amines in aqueous media under microwave irradiation has been reported as a green alternative. rsc.orgresearchgate.net
Solvent Reduction:
Whenever possible, reducing the amount of solvent or using greener solvents like water or deep eutectic solvents is preferred. rsc.org In some cases, reactions can be run under solvent-free conditions, further minimizing waste.
By optimizing these parameters, the synthesis of this compound can be designed to be not only efficient and high-yielding but also aligned with the principles of green and sustainable chemistry.
Advanced Spectroscopic and Chromatographic Characterization of Ethyl 4 Methylmorpholin 2 Yl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of Ethyl[(4-methylmorpholin-2-yl)methyl]amine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting. The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, providing a count of non-equivalent carbons. rsc.org
Based on the structure of this compound, a set of predicted chemical shifts for both ¹H and ¹³C nuclei can be proposed. These predictions are derived from established chemical shift values for similar functional groups, such as N-methylmorpholine, ethylamines, and substituted alkanes. docbrown.infodocbrown.infodocbrown.info
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Ethyl) | 1.0 - 1.2 | Triplet (t) | 3H |
| CH₂ (Ethyl) | 2.5 - 2.7 | Quartet (q) | 2H |
| NH | 1.5 - 2.5 | Broad Singlet (br s) | 1H |
| CH₂ (Linker) | 2.6 - 2.9 | Multiplet (m) | 2H |
| CH (Morpholine, C2) | 2.8 - 3.1 | Multiplet (m) | 1H |
| CH₂ (Morpholine, C3, C5) | 2.0 - 2.9 & 3.6 - 3.9 | Multiplets (m) | 4H |
| CH₂ (Morpholine, C6) | 3.5 - 3.8 | Multiplet (m) | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Ethyl) | 14 - 16 |
| CH₂ (Ethyl) | 45 - 48 |
| N-CH₃ (Morpholine) | 46 - 49 |
| CH₂ (Linker) | 52 - 55 |
| CH₂ (Morpholine, C3, C5) | 54 - 58 |
| CH (Morpholine, C2) | 60 - 64 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, COSY would show cross-peaks between the ethyl CH₃ and CH₂ protons, and among the interconnected protons of the morpholine (B109124) ring and the linker methylene (B1212753) group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. science.govyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides insights into the molecule's three-dimensional structure and preferred conformation.
Expected Key 2D NMR Correlations
| Technique | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H(CH₃-Ethyl) ↔ H(CH₂-Ethyl) | Connectivity of the ethyl group. |
| H(C2) ↔ H(Linker-CH₂) | Connectivity between morpholine ring and side chain. | |
| HSQC | H(N-CH₃) ↔ C(N-CH₃) | Assignment of the N-methyl group. |
| H(Ethyl) ↔ C(Ethyl) | Assignment of all protons to their attached carbons. | |
| HMBC | H(N-CH₃) ↔ C(C3/C5-Morpholine) | Position of the methyl group on the morpholine nitrogen. |
Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination
The C2 carbon of the morpholine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a chiral sample. mdpi.com This is typically achieved by reacting the amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. cam.ac.uk These diastereomers, being chemically distinct, will exhibit separate signals in the NMR spectrum. researchgate.net
Alternatively, a chiral solvating agent (CSA) can be used to form transient, diastereomeric complexes that also produce distinct NMR signals for each enantiomer. mdpi.com By integrating the corresponding signals in the ¹H or ³¹P NMR spectrum (if a phosphorus-containing CDA is used), the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. cam.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₈H₁₈N₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass.
Molecular Formula: C₈H₁₈N₂O
Calculated Monoisotopic Mass [M+H]⁺: 159.1492 Da
An experimental HRMS value matching this calculated mass would provide strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound. For amines, a common fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info
The predicted fragmentation of this compound would involve several key bond cleavages, leading to characteristic product ions that help to piece together the molecular structure.
Predicted Key Fragment Ions in MS/MS Analysis
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 130.1281 | [M-C₂H₅]⁺ | Loss of the ethyl group from the secondary amine. |
| 114.0913 | [C₆H₁₂NO]⁺ | Cleavage of the C2-CH₂ bond, forming an N-methylmorpholinyl iminium ion. |
| 100.0757 | [C₅H₁₀NO]⁺ | Cleavage at the C2 position, resulting in a stable morpholine-containing fragment. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
The key functional groups within this compound—the secondary amine (N-H), the tertiary amine of the N-methylmorpholine ring, the C-O-C ether linkage, and various C-H and C-N bonds—all exhibit characteristic vibrational frequencies.
N-H Vibrations: The secondary amine is expected to show a moderate N-H stretching band in the IR spectrum, typically in the 3350-3300 cm⁻¹ region. The N-H bending (scissoring) vibration is anticipated around 1650-1550 cm⁻¹.
C-H Vibrations: Stretching vibrations for the methyl (CH₃) and methylene (CH₂) groups on the morpholine ring and ethyl group will appear in the 3000-2850 cm⁻¹ range. Bending vibrations for these groups are expected in the 1470-1350 cm⁻¹ region.
C-O-C Vibrations: The ether linkage within the morpholine ring is characterized by a strong, asymmetric C-O-C stretching band, which is typically one of the most prominent peaks in the IR spectrum, expected around 1140-1070 cm⁻¹.
C-N Vibrations: The C-N stretching vibrations for both the aliphatic amine and the tertiary amine within the ring structure are expected in the 1250-1020 cm⁻¹ region.
While specific experimental data for this compound is not publicly available, the expected vibrational frequencies can be predicted based on data from similar structures like 4-methylmorpholine (B44366) and other N-substituted amines. nsf.gov
Interactive Data Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity | Functional Group Responsible |
| N-H Stretch | 3350 - 3300 (Medium) | Weak | Secondary Amine (NH) |
| Asymmetric/Symmetric CH₃/CH₂ Stretch | 3000 - 2850 (Strong) | Strong | Methyl, Methylene, Ethyl Groups |
| N-H Bend | 1650 - 1550 (Medium) | Weak | Secondary Amine (NH) |
| CH₂/CH₃ Bend (Scissoring/Deformation) | 1470 - 1350 (Variable) | Medium | Methyl, Methylene, Ethyl Groups |
| C-N Stretch | 1250 - 1020 (Medium-Strong) | Medium | Aliphatic Amines (Ring and Chain) |
| Asymmetric C-O-C Stretch | 1140 - 1070 (Strong) | Weak-Medium | Ether Linkage (Morpholine Ring) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.govnih.gov For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration, bond lengths, bond angles, and the preferred conformation of the morpholine ring (typically a chair conformation). libretexts.org
The process involves growing a high-quality single crystal of the compound, which is then exposed to a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be deduced. nih.gov For chiral molecules, the analysis can differentiate between enantiomers, often requiring the presence of an atom with anomalous scattering properties or by co-crystallization with a known chiral reference.
Although a specific crystal structure for this compound has not been reported in publicly accessible databases, a hypothetical analysis would yield key structural parameters. The data table below illustrates typical crystallographic data that would be obtained for a similar small organic molecule.
Interactive Data Table: Representative Crystallographic Data
| Parameter | Example Value | Description |
| Chemical Formula | C₈H₁₈N₂O | The elemental composition of the molecule. |
| Formula Weight | 158.24 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95° | The dimensions and angle of the fundamental repeating unit of the crystal. |
| Volume | 1042 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For chiral molecules, HPLC equipped with a Chiral Stationary Phase (CSP) is the most effective method for separating and quantifying the individual enantiomers. The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.
Various types of CSPs are effective for separating chiral amines, including those based on polysaccharides (e.g., cellulose or amylose derivatives), crown ethers, and cyclodextrins. The choice of CSP and mobile phase (often a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, sometimes with an amine additive to improve peak shape) is critical for achieving optimal separation.
The success of the separation is quantified by the retention times of the enantiomers (tR1, tR2), the separation factor (α), and the resolution (Rs). A baseline separation (Rs ≥ 1.5) is typically desired for accurate quantification.
Interactive Data Table: Illustrative Chiral HPLC Separation Parameters
| Parameter | Symbol | Formula | Typical Value | Significance |
| Retention Time (Enantiomer 1) | tR1 | - | 8.5 min | Time taken for the first enantiomer to elute. |
| Retention Time (Enantiomer 2) | tR2 | - | 10.2 min | Time taken for the second enantiomer to elute. |
| Separation Factor | α | tR2' / tR1' (adjusted) | 1.20 | Ratio of retention factors; must be >1 for separation. |
| Resolution | Rs | 2(tR2 - tR1) / (w1 + w2) | 1.8 | Measure of the degree of separation between the two peaks. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, amines like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the amine into a more volatile and thermally stable derivative.
Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride, TFAA) or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). This process replaces the active hydrogen on the secondary amine with a nonpolar group, improving chromatographic peak shape and allowing for analysis at lower temperatures. The mass spectrometer then fragments the derivatized molecule in a reproducible manner, providing a unique "fingerprint" (mass spectrum) that confirms the identity and structure of the analyte.
Interactive Data Table: Derivatization and Expected GC-MS Fragments
| Derivatizing Agent | Derivative Formed | Expected Molecular Ion (M⁺) of Derivative (m/z) | Key Expected Fragment Ions (m/z) |
| Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl derivative | 254.1 | [M-CF₃]⁺, fragments from morpholine ring cleavage, ethylamine (B1201723) side chain |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl (TMS) derivative | 230.2 | [M-CH₃]⁺, Si(CH₃)₃⁺ (m/z 73), fragments from morpholine ring cleavage |
Integration of Advanced Spectroscopic Data with Chemometrics
The large and complex datasets generated by modern spectroscopic instruments (e.g., arrays of IR or Raman spectra) can be challenging to interpret manually. Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data.
For the characterization of this compound, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be employed.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize trends and groupings within spectroscopic data. For example, if the compound exists in different crystalline forms (polymorphs), PCA could distinguish between their IR or Raman spectra, highlighting the spectral regions with the most significant variation.
Partial Least Squares (PLS) Regression: PLS is a regression method that can be used to build predictive models. For instance, a PLS model could be developed to correlate near-infrared (NIR) spectra with the enantiomeric excess of the compound, as determined by a primary method like chiral HPLC. This would allow for rapid, non-destructive screening of samples for enantiomeric purity.
The integration of spectroscopy and chemometrics provides a powerful toolkit for quality control, process monitoring, and in-depth structural analysis in the pharmaceutical industry.
Computational and Theoretical Investigations of Ethyl 4 Methylmorpholin 2 Yl Methyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the electronic properties and predicting the chemical behavior of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like Ethyl[(4-methylmorpholin-2-yl)methyl]amine, DFT studies would typically be employed to investigate reaction mechanisms, stability, and reactivity. This would involve calculating the energies of reactants, products, and, crucially, the transition states that connect them. Such calculations allow for the determination of activation energies, providing insight into the kinetics of potential chemical reactions.
Despite the utility of this method, no specific DFT studies detailing the energetics or transition states for reactions involving this compound have been published in the peer-reviewed literature.
Table 4.1.1: Hypothetical DFT-Calculated Energetic Data (Note: The following table is illustrative of the type of data that would be generated from DFT studies. No such data is currently available for the target compound.)
| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant Conformer 1 | Data Not Available | Data Not Available | Data Not Available |
| Transition State | Data Not Available | Data Not Available | Data Not Available |
| Product Conformer 1 | Data Not Available | Data Not Available | Data Not Available |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy for properties like molecular geometries, vibrational frequencies, and electronic properties (e.g., dipole moments, polarizability).
A literature search indicates that no high-accuracy molecular properties derived from ab initio calculations have been reported for this compound.
Conformational Analysis and Stereochemical Properties
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule such as this compound, which contains a morpholine (B109124) ring and a flexible ethylamino side chain, this analysis is critical for understanding its structure and interactions.
Computational methods are essential for predicting the most stable three-dimensional structures (conformers) of a molecule. By systematically exploring the potential energy surface through rotations around single bonds, researchers can identify low-energy conformers. The relative energies of these conformers can then be used, via Boltzmann statistics, to predict their populations at a given temperature. The morpholine ring itself can exist in chair, boat, and twist-boat conformations, further complicated by the orientations of the substituents.
No computational studies predicting the preferred conformers or rotamer populations for this compound are currently available.
Table 4.2.1: Example of Conformational Analysis Data (Note: This table illustrates typical results from a conformational analysis. No data is available for this compound.)
| Conformer ID | Method | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| C1 (Chair, Equatorial) | Data Not Available | Data Not Available | Data Not Available |
| C2 (Chair, Axial) | Data Not Available | Data Not Available | Data Not Available |
| C3 (Boat) | Data Not Available | Data Not Available | Data Not Available |
The stability of a particular conformer is determined by a complex interplay of factors, including steric repulsion and stabilizing non-covalent interactions. Intramolecular hydrogen bonds, for instance, could potentially exist between the amine hydrogen and the oxygen of the morpholine ring, significantly influencing conformational preference. Computational techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and quantify these weak interactions.
There are no published analyses of the intramolecular non-covalent interactions governing the conformational stability of this compound.
This compound is a chiral molecule, possessing a stereocenter at the C2 position of the morpholine ring. Computational modeling is a powerful tool for studying how such a chiral molecule might interact with other chiral entities, such as biological receptors or chiral stationary phases in chromatography. These studies, often involving molecular docking or molecular dynamics simulations, can elucidate the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that lead to chiral recognition, explaining why one enantiomer might bind more strongly or react more quickly than the other.
No computational investigations into the chiral recognition mechanisms involving this compound have been found in the scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions. For a molecule such as this compound, these methods can illuminate the pathways of its synthesis, providing a step-by-step understanding of bond formation and cleavage.
The synthesis of morpholine derivatives can be achieved through various routes, including the alkylation of morpholine precursors. evitachem.com Computational methods, such as density functional theory (DFT), are employed to map the energy profile of these synthetic steps. This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate.
Illustrative Energy Profile Data for a Hypothetical Synthetic Step:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -20.1 |
This table is illustrative and represents the type of data generated from energy profile mapping studies.
Catalysts play a crucial role in many synthetic organic reactions. Computational modeling can provide a detailed picture of how a catalyst interacts with the substrates during a reaction. In the synthesis of molecules like this compound, catalysts are often employed to enhance reaction rates and selectivity. evitachem.com
Drawing parallels from computational studies on the catalytic activity of 4-methylmorpholine (B44366) in urethane (B1682113) formation, one can envision how catalyst-substrate interactions would be investigated for the synthesis of the target compound. researchgate.net Geometric parameters, such as bond lengths and angles of the catalyst-substrate complex, can be calculated. The electronic interactions, including charge transfer between the catalyst and the substrate, can also be analyzed to understand the nature of the catalytic effect. For example, in a hypothetical catalytic cycle, the 4-methylmorpholine moiety of the substrate itself or an external catalyst could influence the reaction pathway. Computational models would elucidate the specific interactions, such as hydrogen bonding or Lewis acid-base interactions, that stabilize the transition state and lower the activation energy.
Illustrative Data on Catalyst-Substrate Interactions:
| Interaction Type | Key Atoms Involved | Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H...O | -4.5 |
| Lewis Acid-Base | Metal...N | -12.0 |
This table is illustrative and represents the type of data generated from studies on catalyst-substrate interactions.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments.
For this compound, MD simulations could be employed to study its conformational flexibility. The morpholine ring can exist in different chair and boat conformations, and the ethyl and methylamino substituents can rotate around single bonds. MD simulations would reveal the preferred conformations in various solvents and at different temperatures. This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids. Furthermore, simulations could predict physical properties like diffusion coefficients and viscosity, which are important for practical applications.
Chemical Reactivity and Mechanistic Studies of Ethyl 4 Methylmorpholin 2 Yl Methyl Amine
Reactivity Profile of the Morpholine (B109124) Heterocycle
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination influences its chemical behavior, particularly the reactivity of the nitrogen atom and the adjacent carbon atoms.
Nucleophilic Character of the Morpholine Nitrogen Atom
The tertiary amine nitrogen within the 4-methylmorpholine (B44366) core of the title compound possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the presence of the adjacent ether oxygen atom withdraws electron density from the nitrogen through an inductive effect. This reduces the availability of the lone pair, making morpholine and its N-alkylated derivatives less nucleophilic and less basic than structurally similar secondary amines like piperidine wikipedia.orgmasterorganicchemistry.com.
The N-methyl group on the morpholine nitrogen is an electron-donating group. This +I (positive inductive) effect counteracts the electron-withdrawing effect of the oxygen to some extent, increasing the electron density on the nitrogen atom. Consequently, the N-methylated morpholine nitrogen in Ethyl[(4-methylmorpholin-2-yl)methyl]amine is expected to be more nucleophilic and basic than the nitrogen in an unsubstituted morpholine ring libretexts.orgchemistrystudent.comwikipedia.org. However, as a tertiary amine, it is sterically more hindered than the secondary amine in the side chain, which can also affect its nucleophilicity.
Functionalization Reactions at the Morpholine Ring Carbon Atoms
Direct functionalization of the carbon atoms of an existing morpholine ring can be challenging. However, various synthetic methods allow for the preparation of morpholines with diverse substitution patterns, indicating that functionality can be introduced at these positions during the synthesis of the heterocycle itself.
Recent advances have demonstrated strategies for the functionalization of the morpholine scaffold. These include:
Palladium-catalyzed carboamination reactions of O-allyl ethanolamines, which can produce highly substituted morpholines, such as cis-3,5-disubstituted derivatives, with high diastereoselectivity nih.gov.
Ring-opening functionalizations of N-substituted morpholines have been achieved using reagents like difluorocarbene, which can lead to the cleavage of C-N bonds and the introduction of new functional groups nih.gov.
Organocatalytic enantioselective halocyclization of corresponding alkenols can furnish chiral morpholines containing quaternary stereocenters at the C2 position rsc.org.
De novo synthesis strategies , such as multicomponent reactions, allow for the assembly of highly substituted morpholines from simpler starting materials, providing access to a wide range of functionalized derivatives acs.org.
These methodologies highlight that while post-synthesis C-H functionalization is not trivial, the morpholine ring can be constructed with desired substituents at its carbon atoms.
Reactivity of the Secondary Amine Functionality
The ethyl-amino-methyl side chain contains a secondary amine, which is a key center of reactivity in the molecule. Its chemical behavior is characterized by its basicity and nucleophilicity.
Acid-Base Properties and Protonation Equilibria
Like other aliphatic amines, the secondary amine in this compound is a weak base libretexts.orgstudy.com. The lone pair of electrons on the nitrogen atom can accept a proton from an acid to form a secondary ammonium salt libretexts.orgncert.nic.in.
The basicity of an amine is typically expressed by the pKa of its conjugate acid (pKaH). For simple aliphatic secondary amines, pKaH values are generally in the range of 10-11, making them stronger bases than ammonia libretexts.org. This increased basicity is due to the electron-donating nature of the alkyl groups (the ethyl group and the substituted methyl group), which stabilize the positive charge in the protonated ammonium ion libretexts.orgchemistrystudent.com.
In this compound, there are two basic nitrogen atoms: the secondary amine of the side chain and the tertiary amine of the morpholine ring. The secondary amine is expected to be the more basic of the two. This is because the tertiary morpholine nitrogen experiences an electron-withdrawing inductive effect from the ring's oxygen atom, which reduces its basicity wikipedia.org. Therefore, in an acidic medium, protonation is expected to occur preferentially at the secondary amine nitrogen.
| Amine | Structure | pKa of Conjugate Acid (pKaH) |
|---|---|---|
| Ammonia | NH₃ | 9.25 |
| Ethylamine (B1201723) (Primary) | CH₃CH₂NH₂ | 10.63 wikipedia.org |
| Diethylamine (Secondary) | (CH₃CH₂)₂NH | 10.93 |
| Triethylamine (Tertiary) | (CH₃CH₂)₃N | 10.75 |
| Morpholine | C₄H₉NO | 8.33 |
Nucleophilic Reactions Involving the Amine Nitrogen
The lone pair of electrons on the nitrogen of the secondary amine makes it a potent nucleophile, capable of reacting with a wide range of electrophiles libretexts.orglibretexts.orgchemguide.co.uk. The secondary amine in this compound is expected to be more nucleophilic than the tertiary morpholine nitrogen, due to both reduced steric hindrance and the higher electron density not influenced by the ether oxygen.
Typical nucleophilic reactions for this secondary amine include:
Alkylation: Reaction with alkyl halides in a nucleophilic substitution reaction (SN2) to form a tertiary amine. This reaction can proceed further to form a quaternary ammonium salt ncert.nic.inchemguide.co.uk.
Acylation: Reaction with acyl chlorides or acid anhydrides to form N,N-disubstituted amides. This is a common transformation known as the Schotten-Baumann reaction wikipedia.orgncert.nic.inchemguide.co.uk.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines wikipedia.orgncert.nic.in.
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones in an acid-catalyzed reversible reaction to form enamines libretexts.org.
Carbylamine Reaction: As a secondary amine, it will not undergo the carbylamine reaction (isocyanide test), which is a characteristic reaction of primary amines ncert.nic.in.
| Reactant | Reaction Type | Product |
|---|---|---|
| Alkyl Halide (R'-X) | Alkylation (Nucleophilic Substitution) | Tertiary Amine |
| Acyl Chloride (R'-COCl) | Acylation | N,N-disubstituted Amide |
| Acid Anhydride ((R'-CO)₂O) | Acylation | N,N-disubstituted Amide |
| Sulfonyl Chloride (R'-SO₂Cl) | Sulfonylation (Hinsberg Reaction) | Sulfonamide |
| Aldehyde/Ketone | Nucleophilic Addition-Elimination | Enamine |
Stereocontrol in Reactions Involving this compound
The this compound molecule is chiral, possessing a stereocenter at the C2 position of the morpholine ring (the carbon atom to which the aminomethyl group is attached). The presence of this pre-existing stereocenter can significantly influence the stereochemical outcome of reactions occurring at the secondary amine or elsewhere in the molecule.
This phenomenon, known as diastereoselection, arises because the chiral center creates a diastereotopic environment. Attack of a reagent on the molecule from one face may be sterically favored over attack from the other face, leading to the preferential formation of one diastereomer over the other.
Studies on other chiral morpholine derivatives have demonstrated the powerful directing effect of the morpholine scaffold:
Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols can produce chiral morpholines with high diastereomeric excess (de) banglajol.infobanglajol.info.
Palladium-catalyzed syntheses have been developed to produce cis-3,5-disubstituted morpholines as single stereoisomers, showcasing excellent stereocontrol during ring formation nih.gov.
The chiral morpholine scaffold can act as a chiral auxiliary , directing cycloaddition reactions to proceed with high levels of stereoinduction nih.gov.
In reactions involving the secondary amine of this compound, the chiral morpholine moiety can influence the approach of electrophiles. For instance, in an acylation or alkylation reaction, the transition states leading to the two possible diastereomeric products will have different energies due to different steric interactions with the chiral ring. This energy difference will result in one diastereomer being formed in excess. The degree of stereocontrol will depend on the nature of the reactants, the reaction conditions, and the conformational preferences of the morpholine ring.
Diastereoselectivity and Enantioselectivity in New Chemical Transformations
The stereochemical outcomes of reactions involving morpholine derivatives are of significant interest in synthetic chemistry, particularly for the preparation of enantiomerically pure compounds for pharmaceutical applications. Research on analogous 2-substituted chiral morpholines highlights advanced methods for achieving high levels of stereocontrol.
Enantioselective Synthesis:
A prominent method for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of unsaturated morpholines. rsc.orgsemanticscholar.orgnih.gov This approach has been successfully demonstrated using a bisphosphine-rhodium catalyst with a large bite angle, yielding a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, up to 99% enantiomeric excess (ee). rsc.orgsemanticscholar.orgnih.gov The hydrogenated products from these reactions can serve as key intermediates for bioactive compounds. rsc.orgsemanticscholar.org The challenge in these hydrogenations often lies in the congested environment and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity. nih.gov
Another strategy to access chiral morpholines involves the organocatalytic enantioselective chlorocycloetherification of alkenol substrates. This method, utilizing a cinchona alkaloid-derived phthalazine as the catalyst, produces chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities under mild conditions. rsc.org Furthermore, highly regio- and stereoselective syntheses of substituted nonracemic morpholines can be achieved through the SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization. researchgate.net
Diastereoselective Synthesis:
High diastereoselectivity has been achieved in the synthesis of 2-aminomethyl functionalized morpholines through a copper(II) 2-ethylhexanoate promoted alkene oxyamination reaction. nih.gov For instance, the reaction of a β-hydroxy N-allylsulfonamide with TsNH₂ in the presence of the copper catalyst yielded the corresponding morpholine as a single diastereomer (>20:1 dr). nih.gov The synthesis of various substituted morpholines can also be achieved through stereodivergent aza-Michael reactions catalyzed by Brønsted acids, allowing for diastereoselective control. nih.gov
The following table summarizes the enantioselective hydrogenation of various dehydromorpholine substrates, demonstrating the effectiveness of the rhodium-catalyzed approach for producing chiral 2-substituted morpholines.
| Substrate (1) | Product (2) | Yield (%) | ee (%) |
| 1a | 2a | >99 | 99 |
| 1b | 2b | >99 | 98 |
| 1c | 2c | >99 | 99 |
| 1d | 2d | >99 | 99 |
| 1e | 2e | >99 | 98 |
| 1f | 2f | >99 | 94 |
This data is based on the asymmetric hydrogenation of dehydromorpholine derivatives, which are structural analogs of the parent ring system of this compound. semanticscholar.org
Kinetic and Mechanistic Investigations of Novel Reactions
Experimental Kinetic Studies of Reaction Rates
Kinetic studies on the N-alkylation of the morpholine ring provide a basis for understanding the reactivity of the tertiary amine in this compound. Research on the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al₂O₃ catalyst has been conducted in a fixed-bed reactor. researchgate.net
The N-methylation of morpholine with methanol was investigated as a model reaction for the kinetic study. researchgate.net The reaction rate equation was derived using a pseudo-first-order method under conditions where the concentration of methanol was significantly higher than that of morpholine. researchgate.net The study determined the apparent activation energy for the N-methylation of morpholine to be 46.20 kJ mol⁻¹. researchgate.net This catalytic system was also found to be effective for other low-carbon primary alcohols, though secondary alcohols showed lower product selectivity. researchgate.net
The table below presents the kinetic parameters for the N-methylation of morpholine.
| Reaction Temperature (K) | Rate Constant (k) |
| 453 | 0.0024 |
| 463 | 0.0035 |
| 473 | 0.0049 |
| 483 | 0.0066 |
This data pertains to the N-methylation of the parent morpholine compound, providing an analogy for the reactivity of the N-methyl group in this compound. researchgate.net
The conversion of morpholine and selectivity for N-methylmorpholine were optimized under specific reaction conditions, achieving a 95.3% conversion with 93.8% selectivity at a 3:1 molar ratio of methanol to morpholine, at 220 °C, and 0.9 MPa. researchgate.net
In Situ Spectroscopic Monitoring for Intermediates and Reaction Pathways
There is no publicly available information from the search results regarding in situ spectroscopic monitoring specifically for reactions involving this compound or its closely related derivatives.
Applications of Ethyl 4 Methylmorpholin 2 Yl Methyl Amine in Organic Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Synthesis
The structural framework of Ethyl[(4-methylmorpholin-2-yl)methyl]amine is intrinsically valuable for asymmetric synthesis. The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, and the presence of a stereocenter at the C-2 position allows for the transfer of chirality to new, more complex molecular entities.
Construction of Optically Active Molecular Scaffolds
Chiral morpholines are recognized as crucial intermediates for the synthesis of biologically active compounds. The enantiomerically pure morpholine core of this compound serves as a foundational scaffold. Synthetic strategies can leverage this pre-existing stereocenter to build larger, stereochemically diverse molecules. For instance, methods for the systematic preparation of enantiomerically pure morpholines have been developed to create collections of unique compounds, which can then be merged with other biologically relevant heterocycles, such as indazoles, to generate novel fused heterocyclic systems. nih.gov This approach underscores the utility of C-substituted morpholines in generating molecular diversity with precise stereochemical control. The primary amine of the parent compound, (4-methylmorpholin-2-yl)methanamine (B136156), provides a direct handle for elaboration, allowing chemists to append a wide array of substituents and construct intricate, optically active molecular architectures.
Derivatization as a Ligand in Catalysis
The true potential of this compound is further realized when it is derivatized to function as a chiral ligand in asymmetric catalysis. The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) provides several potential coordination sites for metal centers.
Design and Synthesis of Novel Chiral Ligand Systems
The design of effective chiral ligands is a cornerstone of modern asymmetric catalysis. nih.govresearchgate.net this compound is an ideal starting point for creating novel P,N- or N,N,O-tridentate ligands. The secondary amine can be readily functionalized, for instance, by reaction with chlorodiphenylphosphine to introduce a phosphine group, or by elaboration with other nitrogen- or oxygen-containing fragments to create multidentate ligands. The rigidity of the morpholine ring helps to create a well-defined chiral pocket around a coordinated metal center, which is essential for inducing high enantioselectivity in catalytic reactions. The synthesis of such ligands often involves straightforward, high-yielding transformations, making them accessible for screening in a variety of catalytic processes.
Table 1: Potential Chiral Ligand Systems Derived from this compound
| Ligand Type | Potential Coordinating Atoms | Target Metal | Potential Application |
| P,N Ligand | Phosphorus, Amine Nitrogen | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Allylic Alkylation |
| N,N,O Ligand | Amine Nitrogen, Morpholine Nitrogen, Morpholine Oxygen | Ruthenium, Iron, Copper | Transfer Hydrogenation, Cycloadditions |
| Diamine Ligand | Amine Nitrogen, Morpholine Nitrogen | Ruthenium, Rhodium | Asymmetric Hydrogenation of Ketones and Imines |
Application in Asymmetric Catalytic Reactions (e.g., asymmetric hydrogenation)
Ligands derived from chiral diamines and amino alcohols are highly effective in a range of asymmetric catalytic reactions, most notably in the hydrogenation of prochiral olefins and ketones. nih.govdicp.ac.cn Chiral ligands based on a morpholine scaffold could be particularly effective in ruthenium- or rhodium-catalyzed asymmetric hydrogenation. rsc.orgnih.gov For example, a tridentate ligand derived from this compound could coordinate to a ruthenium center, creating a chiral environment that directs incoming hydrogen to one face of a ketone substrate, yielding a chiral alcohol with high enantiomeric excess. The concept of metal-ligand bifunctional catalysis, where an N-H group on the ligand participates in the catalytic cycle, has been successfully applied in iron- and ruthenium-based hydrogenation catalysts and could be a viable mechanism for catalysts employing ligands derived from this amine. acs.org
Table 2: Representative Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System (Hypothetical) | Product | Enantiomeric Excess (ee) |
| Acetophenone | [RuCl₂(PPh₃)₃] + Ligand | (R)- or (S)-1-Phenylethanol | Potentially >95% |
| 2,4,4-Trimethyl-2-cyclohexen-1-one | [Rh(COD)₂]BF₄ + Ligand | Chiral Cyclohexanol | Potentially >90% |
| Ethyl Acetoacetate | [Ir(COD)Cl]₂ + Ligand | (R)- or (S)-Ethyl 3-hydroxybutanoate | Potentially >98% |
Metal-Ligand Complexation Studies and Coordination Chemistry
Understanding the coordination chemistry of a ligand with various transition metals is fundamental to developing effective catalysts. purdue.edutamu.edu The ethylaminomethyl-morpholine scaffold offers multiple binding modes. The two nitrogen atoms and the ether oxygen can coordinate to a metal center, acting as a tridentate "pincer" ligand. Alternatively, it could function as a bidentate ligand using just the two nitrogen atoms. libretexts.org The coordination number and geometry of the resulting metal complex are dictated by the nature of the metal ion, its oxidation state, and the reaction conditions. nih.gov X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating the structure of these metal-ligand complexes, providing insights into the steric and electronic environment around the metal. This information is vital for rational catalyst design and for understanding the mechanism by which chirality is transferred during a catalytic reaction.
Lack of Publicly Available Research on this compound in Organic Synthesis and Catalysis
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the applications of the specific chemical compound This compound in the fields of organic synthesis and catalysis.
Extensive searches for scholarly articles, patents, and chemical publications did not yield any specific information regarding its use as a reagent, auxiliary, amine base, or catalyst in organic transformations. Furthermore, no investigations into its potential as a chiral auxiliary in stereoselective processes could be located.
While the individual components of the molecule—the ethylamine (B1201723) and methylmorpholine moieties—are common structural motifs in organic chemistry, and related compounds are widely used, this particular combination has not been the subject of published research according to the available data. General information on the synthesis of morpholines and the application of other chiral amines as auxiliaries is available, but this does not extend to the specific compound .
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the applications of this compound as requested, due to the absence of relevant research findings in the public domain.
Future Directions in Academic Research on Ethyl 4 Methylmorpholin 2 Yl Methyl Amine
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a molecule like Ethyl[(4-methylmorpholin-2-yl)methyl]amine, future research will undoubtedly focus on creating synthetic pathways that are not only efficient but also environmentally benign.
One promising avenue is the application of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This methodology allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. Such a process is highly atom-economical. For the synthesis of this compound, this could involve the direct coupling of (4-methylmorpholin-2-yl)methanamine (B136156) with ethanol. Research in this area would likely focus on the development of non-precious metal catalysts, such as those based on cobalt or nickel, to replace more expensive and less abundant noble metals. evitachem.com
Another area of development is the use of flow chemistry. Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening of reaction conditions. nih.govvapourtec.com Future studies could aim to develop a continuous-flow process for the synthesis of this compound, potentially integrating catalytic steps to enhance efficiency and sustainability.
| Synthetic Strategy | Key Advantages | Potential Catalyst Systems |
| Borrowing Hydrogen Catalysis | High atom economy, use of renewable alcohols, water as the only byproduct. | Cobalt nanocatalysts, Ruthenium complexes, Iridium complexes. |
| Reductive Amination | Versatile for a wide range of substrates. | Raney nickel, Palladium on carbon. evitachem.com |
| Flow Chemistry Synthesis | Enhanced safety, improved reaction control, scalability, and automation. | Immobilized catalysts, photoredox catalysts in microreactors. |
Exploration of Unprecedented Catalytic Applications and Ligand Modifications
The chiral nature of this compound makes it an attractive candidate as a ligand in asymmetric catalysis. The nitrogen and oxygen atoms within the morpholine (B109124) ring, along with the primary and secondary amine functionalities, provide multiple coordination sites for metal centers.
Future research will likely explore the use of this compound and its derivatives as ligands in a variety of catalytic transformations, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. By modifying the substituents on the morpholine nitrogen and the ethylamino side chain, researchers can tune the steric and electronic properties of the ligand to optimize catalytic activity and enantioselectivity.
For instance, the synthesis of a library of related ligands with varying N-substituents (e.g., methyl, benzyl, bulky alkyl groups) could be undertaken to establish structure-activity relationships for a specific catalytic reaction. The insights gained from such studies would be invaluable for the rational design of new, highly effective catalysts.
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. For reactions involving this compound, either as a product or a catalyst, advanced mechanistic studies will be a key research focus.
For example, in the context of its synthesis via photoredox catalysis, detailed mechanistic investigations could uncover the roles of radical intermediates and the precise steps of the catalytic cycle. nih.gov Techniques such as in-situ spectroscopy (e.g., NMR, IR), computational modeling (DFT), and kinetic studies can provide a detailed picture of the reaction pathway. Understanding these mechanisms can lead to improvements in reaction efficiency, selectivity, and scope.
| Mechanistic Investigation Technique | Information Gained |
| In-situ Spectroscopy (NMR, IR) | Identification of transient intermediates and reaction kinetics. |
| Computational Modeling (DFT) | Calculation of reaction energy profiles and transition state structures. |
| Kinetic Isotope Effect Studies | Elucidation of bond-breaking and bond-forming steps in the rate-determining step. |
Integration of Machine Learning and Artificial Intelligence for Synthetic Design and Optimization
Retrosynthetic analysis software can propose novel and efficient synthetic routes by learning from vast databases of known chemical reactions. semanticscholar.org This can help chemists to identify non-intuitive pathways that may be more efficient or sustainable than traditional routes.
Furthermore, ML algorithms can be used to optimize reaction conditions. vapourtec.com By systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time, and feeding the results into an ML model, it is possible to identify the optimal conditions for the synthesis of this compound with high yield and purity. This approach can significantly accelerate the process of reaction development. Generative models are also being developed to design novel amines with desired properties for specific applications, such as CO2 capture. arxiv.org
| AI/ML Application | Potential Impact on Research of this compound |
| Retrosynthetic Planning | Discovery of novel and more efficient synthetic routes. semanticscholar.org |
| Reaction Optimization | Rapid identification of optimal reaction conditions for yield and selectivity. nih.govvapourtec.com |
| Generative Modeling | Design of new morpholine derivatives with tailored properties for catalytic or other applications. arxiv.org |
Q & A
Q. What are the common synthetic routes for Ethyl[(4-methylmorpholin-2-yl)methyl]amine, and how are reaction conditions optimized?
The compound can be synthesized via Mannich-type reactions or reductive amination involving morpholine derivatives. For example, morpholine-containing intermediates are often reacted with aldehydes or ketones in the presence of catalysts like lithium hydroxide in ethanol under reflux (4–5 hours) . Optimization includes adjusting stoichiometry (e.g., formaldehyde as a methylene donor), solvent choice (ethanol or aqueous systems), and temperature control (reflux at 80–100°C) to enhance yield and purity. Column chromatography with silica gel (ethyl acetate/petroleum ether) is typically used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Key for confirming the morpholine ring’s integrity and ethyl/methyl substituents. For instance, methyl groups on the morpholine ring resonate at δ ~2.3–2.5 ppm in ¹H NMR .
- IR Spectroscopy: Identifies amine N–H stretches (~3300 cm⁻¹) and morpholine C–O–C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for intermediates formed during synthesis .
Q. How is purity assessed during synthesis, and what are common contaminants?
Purity is evaluated via HPLC/GC with UV detection and melting point analysis . Common impurities include unreacted starting materials (e.g., morpholine derivatives) or byproducts from incomplete alkylation. For example, residual guanidine nitrate or lithium hydroxide may require acid-base extraction for removal .
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antimicrobial Assays: Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Antioxidant Studies: DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and lipid peroxidation assays using rat brain homogenate to quantify IC₅₀ values .
- Anti-inflammatory Testing: Carrageenan-induced rat paw edema models measure edema reduction (%) at 3–6 hours post-administration .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity (e.g., varying MIC values) may arise from differences in bacterial strains, solvent effects (DMSO vs. aqueous solutions), or assay protocols. Statistical validation (e.g., ANOVA) and standardized positive controls (e.g., ciprofloxacin for antimicrobial tests) are critical. Dose-response curves should be replicated across multiple batches to ensure consistency .
Q. What strategies optimize the compound’s pharmacokinetic properties in preclinical studies?
- Lipophilicity Adjustment: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance blood-brain barrier penetration .
- Metabolic Stability: In vitro microsomal assays (rat/human liver microsomes) identify metabolic hotspots, guiding structural modifications (e.g., replacing labile ester groups with amides) .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying aryl groups on the pyrimidine ring) and correlating changes with bioactivity. Computational tools (e.g., molecular docking) predict binding affinities to targets like bacterial DNA gyrase or inflammatory COX-2 enzymes. For example, bulkier substituents at the 4-position of the morpholine ring may enhance antimicrobial potency by improving target interaction .
Methodological Notes
- Synthetic Challenges: Competitive side reactions (e.g., over-alkylation) are mitigated by slow addition of reagents and low-temperature stirring .
- Data Reproducibility: Batch-to-batch variability is minimized using anhydrous solvents and inert atmospheres (N₂/Ar) during sensitive steps like amine alkylation .
- Ethical Compliance: In vivo studies require approval from institutional animal ethics committees, with adherence to OECD guidelines for humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
